![molecular formula C24H46O5 B159208 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester CAS No. 10233-14-4](/img/structure/B159208.png)
9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester, also known as OEA, is a naturally occurring fatty acid that has gained attention for its potential therapeutic properties. OEA has been found to play a role in regulating appetite, metabolism, and inflammation, making it a promising candidate for the treatment of obesity, diabetes, and other metabolic disorders.
Mechanism of Action
The exact mechanism of action of 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester is not fully understood, but it is thought to act through a variety of pathways in the body. One proposed mechanism involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha), which plays a role in regulating lipid metabolism and inflammation. This compound has also been found to interact with other receptors and signaling pathways, including G protein-coupled receptors and the endocannabinoid system.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects in the body. For example, it has been found to increase levels of adiponectin, a hormone that plays a role in regulating glucose and lipid metabolism. This compound has also been found to reduce levels of pro-inflammatory cytokines and increase levels of anti-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester in lab experiments is that it is a naturally occurring compound that can be easily synthesized or extracted from natural sources. However, one limitation is that the exact dose and duration of treatment required to achieve therapeutic effects may vary depending on the specific application, and further research is needed to determine optimal dosing regimens.
Future Directions
There are many potential future directions for research on 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester. For example, studies could explore its potential therapeutic applications in a variety of areas, including obesity, diabetes, and neurological disorders. Further research is also needed to better understand the mechanisms of action of this compound and to determine optimal dosing regimens for different applications. Additionally, studies could explore the potential for this compound to be used in combination with other compounds or therapies for enhanced therapeutic effects.
Synthesis Methods
9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester can be synthesized through a variety of methods, including chemical synthesis, enzymatic synthesis, and extraction from natural sources. One common method involves the esterification of oleic acid with ethylene glycol monomethyl ether in the presence of a catalyst, followed by purification through chromatography.
Scientific Research Applications
9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester has been the subject of numerous scientific studies, which have explored its potential therapeutic applications in a variety of areas. For example, studies have shown that this compound can reduce food intake and body weight in animal models, suggesting that it may be useful for the treatment of obesity and related disorders. Other studies have suggested that this compound may have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
properties
CAS RN |
10233-14-4 |
|---|---|
Molecular Formula |
C24H46O5 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H46O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-22-28-21-20-27-19-18-25/h9-10,25H,2-8,11-23H2,1H3/b10-9- |
InChI Key |
RMLRKDHXZUVGCH-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCOCCO |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCO |
Other CAS RN |
10233-14-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



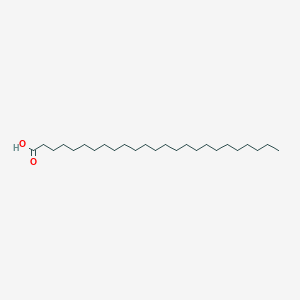

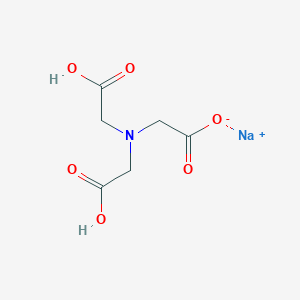
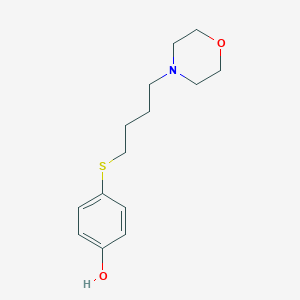
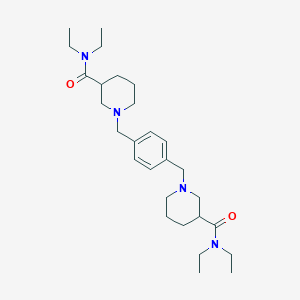
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
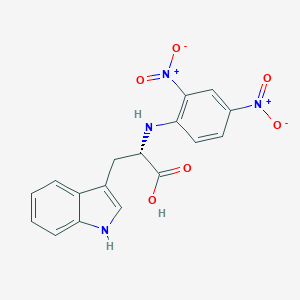
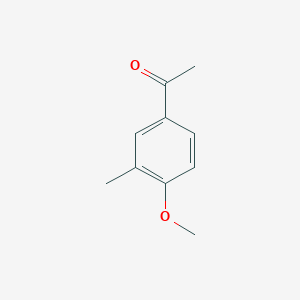
![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)
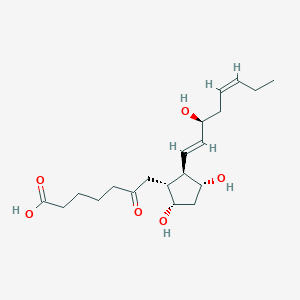
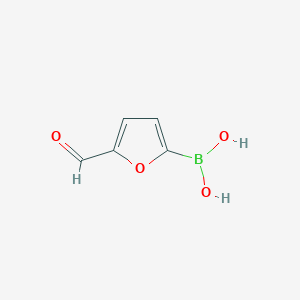

![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)